2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by its complex structure, which includes dichlorophenoxy and sulfamoyl phenyl groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-[(4-methylphenyl)sulfamoyl]aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is involved in cancer progression.
Biological Research: The compound is used in studies related to cell proliferation and migration, especially in cancer cell lines such as MCF-7 and A549.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as c-Met kinase. The compound binds to the kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and migration . This inhibition can lead to reduced cancer cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to its specific sulfamoyl phenyl group, which enhances its binding affinity and selectivity towards c-Met kinase. This makes it a promising candidate for further development as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14-2-5-17(6-3-14)25-30(27,28)18-9-7-16(8-10-18)24-21(26)13-29-20-11-4-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZMNNJDWFHZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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